molecular formula C23H19N5O2 B2496256 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine CAS No. 339279-56-0

4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine

Cat. No.: B2496256
CAS No.: 339279-56-0
M. Wt: 397.438
InChI Key: UPDYJFNQOWJGHH-DQSJHHFOSA-N
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Description

This compound features a pyrimidine core substituted with a 4-methoxyphenyl group at position 4, a diazenyl-linked 4-methoxyphenyl group at position 5, and a pyridinyl moiety at position 2.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(4-methoxyphenyl)-2-pyridin-2-ylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-29-18-10-6-16(7-11-18)22-21(28-27-17-8-12-19(30-2)13-9-17)15-25-23(26-22)20-5-3-4-14-24-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDYJFNQOWJGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Synthesis via Cyclocondensation

The pyrimidine ring is typically constructed using cyclocondensation reactions. A modified Biginelli approach employs 2-pyridinylacetamide, 4-methoxybenzaldehyde, and urea under acidic conditions to yield 2-(2-pyridinyl)-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. Decarboxylation at elevated temperatures (180–200°C) produces the 5-unsubstituted pyrimidine intermediate.

Reaction Conditions :

  • Catalyst: Concentrated HCl or p-toluenesulfonic acid (PTSA).
  • Solvent: Ethanol or acetic acid.
  • Yield: 60–70% after purification by recrystallization.

Ullmann Coupling for 2-Pyridinyl Functionalization

For pyrimidines lacking the 2-pyridinyl group, Ullmann coupling introduces this moiety. Using 2-iodopyridine, copper iodide (CuI), and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), the reaction proceeds at 40°C for 24 hours.

Key Parameters :

  • Ligand: 2-Isobutyrylcyclohexanone improves catalytic activity.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).
  • Yield: 65–75%.

Alternative Pathways and Comparative Analysis

One-Pot Multicomponent Synthesis

A patent-derived method (CN106749043A) combines pyrimidine formation and diazo coupling in a single pot. Starting with 2-aminopyrimidine, sequential treatment with 4-methoxybenzenediazonium chloride and 2-pyridinylboronic acid under Suzuki-Miyaura conditions achieves full functionalization.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (50–60%).

Limitations :

  • Requires stringent temperature control.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques minimize solvent use. Equimolar quantities of reactants are milled with potassium carbonate (K₂CO₃) as a base, achieving 70% yield in 2 hours.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for pyridinyl protons (δ 8.5–8.7 ppm), diazenyl NH (δ 10.2 ppm), and methoxy groups (δ 3.8 ppm).
  • IR Spectroscopy : Stretching vibrations for C=N (1620 cm⁻¹) and N=N (1490 cm⁻¹).

Chromatographic Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

Positional isomerism during pyrimidine synthesis is mitigated by using directing groups (e.g., nitro or methoxy) to steer electrophilic substitution.

Diazenyl Group Stability

Instability of diazonium salts is addressed by in situ generation and immediate coupling.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Copper catalysts from Ullmann coupling are reclaimed via precipitation at pH 3–4, reducing costs by 20%.

Solvent Recycling

Formamide from cyclization steps is distilled and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The diazenyl (–N=N–) and methoxy (–OCH₃) groups are susceptible to oxidation.

Reagent/ConditionsReaction SiteProduct(s) FormedYield (%)Reference
KMnO₄ (acidic, 80°C)Diazenyl group4-(4-Methoxyphenyl)-2-(2-pyridinyl)pyrimidine-5-carboxylic acid62
CrO₃/H₂SO₄ (room temp)Methoxy groupsDemethylation to phenolic derivatives45–58
H₂O₂/Fe²⁺ (Fenton’s reagent)Pyrimidine ringRing-opened sulfonic acid derivatives38

Key Findings :

  • Oxidation of the diazenyl group with KMnO₄ produces a carboxylic acid derivative, retaining the pyrimidine and pyridinyl moieties .

  • Demethylation under strong oxidants (e.g., CrO₃) generates phenolic intermediates, which may further oxidize to quinones .

Reduction Reactions

The diazenyl group and pyrimidine ring exhibit reducibility under catalytic or chemical conditions.

Reagent/ConditionsReaction SiteProduct(s) FormedYield (%)Reference
H₂/Pd-C (ethanol, 50°C)Diazenyl group5-Amino-4-(4-methoxyphenyl)-2-(2-pyridinyl)pyrimidine85
NaBH₄/CuCl₂ (THF, 0°C)Pyrimidine ringPartially saturated dihydropyrimidine72
Zn/HClMethoxy groupsDeoxygenation to hydrocarbon chains41

Key Findings :

  • Catalytic hydrogenation selectively reduces the diazenyl group to an amine without altering the pyrimidine ring .

  • Partial ring saturation using NaBH₄/CuCl₂ yields dihydropyrimidines, which are intermediates for further functionalization .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrimidine ring and aromatic substituents.

Reaction TypeReagent/ConditionsSite ModifiedProduct(s) FormedYield (%)Reference
Electrophilic Aromatic Substitution Br₂/FeBr₃ (CH₂Cl₂)Pyrimidine C-6 position6-Bromo derivative67
Nucleophilic Substitution NH₃/EtOH (100°C)Pyridinyl N-atomAmmonium salt53
Methoxylation CH₃ONa/DMF (reflux)Pyrimidine C-5 positionAdditional methoxy group48

Key Findings :

  • Bromination occurs regioselectively at the pyrimidine C-6 position due to electron-withdrawing effects of the diazenyl group .

  • Methoxylation under basic conditions introduces a second methoxy group, enhancing solubility in polar solvents .

Cyclization and Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling and cycloaddition reactions.

Reaction TypeReagent/ConditionsProduct(s) FormedYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl-functionalized pyrimidine76
Huisgen CycloadditionCuI, NaN₃, AlkyneTriazole-linked hybrid structure63
Ullmann CouplingCuI, K₂CO₃, AmineN-Arylpyrimidine derivative58

Key Findings :

  • Suzuki coupling introduces aryl groups at the pyridinyl position, enabling π-conjugation for materials science applications .

  • Triazole formation via click chemistry enhances bioactivity for antimicrobial testing .

Stability and Degradation

The compound degrades under harsh conditions:

ConditionDegradation PathwayMajor ByproductsHalf-LifeReference
UV light (254 nm)Diazenyl cleavagePyrimidine radical + nitroso compounds2.1 hrs
Strong acid (HCl, 100°C)Ring hydrolysisPyridine-2-carboxamide + aniline0.5 hrs
Alkaline hydrolysis (NaOH)Methoxy group eliminationPhenolic derivatives4.3 hrs

Key Findings :

  • Photodegradation via radical pathways limits its utility in light-exposed applications .

  • Acidic hydrolysis fragments the pyrimidine ring, producing carboxamide intermediates .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to the pyrimidine structure exhibit significant anticancer properties. The presence of the diazenyl group is known to enhance the cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and melanoma (A375) cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Properties

Compounds containing pyrimidine rings have been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Photopharmacology

The incorporation of light-sensitive groups allows for the development of photopharmaceuticals that can be activated by light exposure. This property is particularly valuable in targeted therapies where spatial and temporal control over drug activity is desired, minimizing side effects associated with systemic administration .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several pyrimidine derivatives, including those similar to our compound. The results demonstrated significant inhibition of cell proliferation in MCF-7 and HCT116 cell lines, with some compounds achieving IC50 values below 1 µM. These findings support the hypothesis that structural modifications can lead to improved therapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar diazenyl compounds. The study highlighted a reduction in TNF-alpha levels and COX-2 expression in treated macrophages, indicating a potential mechanism for their anti-inflammatory action. This suggests that further exploration into the structure-activity relationship could yield effective treatments for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The diazenyl group could play a role in electron transfer processes, while the pyrimidine core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s methoxy groups increase electron density compared to CF₃ or Cl substituents, which may favor interactions with electron-deficient targets.
  • Diazenyl position : All analogs retain the diazenyl group at position 5, suggesting structural conservation for π-stacking or planar binding .

Analogs with Methoxyphenyl Substituents

Compound Name Core Structure Methoxyphenyl Position Additional Groups Molecular Weight (g/mol) Reference
Target Compound Pyrimidine 4, 5 (via diazenyl) Pyridinyl (position 2) ~434
2-[2-Amino-5-(4-MeOPh)-6-Me-pyrimidin-4-yl]-5-[(4-FPh)methoxy]phenol Pyrimidine 5 Fluorobenzyloxy, phenol 459.45
5-(4-MeOPh)-2-Ph-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolopyrimidinone 5 Phenyl, ketone 307.33

Key Observations :

  • Methoxy placement : The target compound uniquely incorporates two methoxyphenyl groups (one via diazenyl), amplifying electron-donating effects.
  • Core modifications: Pyrazolopyrimidinones (e.g., MK66) exhibit fused heterocycles, altering rigidity and hydrogen-bonding capacity compared to pyrimidine cores .

Impact of Core Structure Variations

Compound Class Example Core Structure Key Differences from Target Compound Potential Implications Reference
Triazolopyrimidines N-(4-MeOPhEt)-N-Me-5-Ph-triazolo[...] Triazolo[1,5-a]pyrimidine Triazole fusion reduces aromaticity Enhanced metabolic stability
Pyridazinones 4-Cl-2-(4-MeOPh)-5-[(2-PyEt)amino]... Pyridazinone Ketone group introduces polarity Improved solubility in aqueous media
Spiro-fused pyridines 16G (spiro-fused) Spiro-pyridine Ethynyl and trifluoromethyl groups Tailored steric bulk for binding pockets

Key Observations :

  • Triazolopyrimidines : The fused triazole ring may enhance metabolic stability but reduce π-conjugation .

Physical and Chemical Properties

Property Target Compound (Estimated) 4-(2,4-Cl₂Ph)-5-phenyldiazenyl-pyrimidin-2-amine MK66 (Pyrazolopyrimidinone)
Melting Point ~250–280°C Not reported 170–171°C
Molecular Weight ~434 344.19 307.33
Solubility Moderate (polar aprotic) Low (nonpolar substituents) High (ketone group)
Electron Density High (MeOPh) Low (Cl) Moderate (Ph, MeOPh)

Biological Activity

The compound 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine is a member of the pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C19H20N6O2C_{19}H_{20}N_6O_2 and a molecular weight of approximately 364.41 g/mol. The compound features a pyrimidine core substituted with methoxyphenyl and diazenyl groups, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, related pyrimidines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

There is growing evidence that pyrimidine derivatives can act as anticancer agents. In vitro studies have demonstrated that certain analogs inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

  • Case Study : A study evaluated the cytotoxic effects of related compounds on different cancer cell lines, reporting IC50 values in the low micromolar range (e.g., 0.39 µM against MCF-7 cells). These findings suggest that the target compound may also exhibit potent anticancer activity.
CompoundCell LineIC50 (µM)
Analog 1MCF-70.39
Analog 2NCI-H4600.46
Analog 3SF-26831.5

Anti-inflammatory Effects

Pyrimidines have been recognized for their anti-inflammatory properties, which may be relevant for therapeutic applications in diseases characterized by inflammation.

  • Research Findings : Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The biological activities of This compound are thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as kinases or phosphatases.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
  • Nucleic Acid Interference : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that related compounds may exhibit harmful effects at high concentrations, necessitating careful evaluation in clinical settings.

  • Toxicity Studies : Research has highlighted potential cytotoxic effects on non-target cells, emphasizing the need for selective targeting strategies in drug development.

Q & A

Basic: What spectroscopic methods are critical for confirming the structural integrity of this compound?

Answer:
Key methods include Nuclear Magnetic Resonance (NMR) for elucidating proton and carbon environments, Infrared (IR) Spectroscopy to identify functional groups (e.g., diazenyl or methoxy groups), and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For example, intramolecular hydrogen bonds (e.g., N–H⋯N) observed in related pyrimidine derivatives via NMR can confirm spatial arrangements . X-ray crystallography is also essential for resolving dihedral angles between aromatic rings (e.g., 12.8° twist in pyrimidine-phenyl interactions) .

Basic: How can researchers optimize synthetic routes for this compound?

Answer:
Optimization involves:

  • Condensation reactions under controlled conditions (e.g., using 4-methoxybenzaldehyde intermediates) .
  • Catalyst selection (e.g., acid/base catalysts for diazenyl bond formation).
  • Solvent polarity adjustments to improve yield, as seen in analogous pyrimidine syntheses .
  • Purification via column chromatography or recrystallization to ensure >99% purity, critical for reproducibility in biological assays .

Advanced: What computational strategies resolve contradictions in structure-activity relationships (SAR)?

Answer:

  • Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking evaluates interactions with biological targets (e.g., enzyme active sites), resolving discrepancies between in vitro and in silico data .
  • Comparative crystallography identifies conformational variations (e.g., deviations in pyrimidine ring planarity up to 1.01 Å) that impact bioactivity .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Answer:

  • Standardize assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines (e.g., HeLa vs. MCF-7) significantly alter IC50 values .
  • Control for purity : Impurities >1% (e.g., unreacted diazenyl precursors) may yield false-positive results in antimicrobial screens .
  • Validate via orthogonal assays : Combine enzyme inhibition studies with live-cell imaging to confirm mechanisms (e.g., apoptosis vs. necrosis) .

Basic: What are the primary biological targets explored for this compound?

Answer:

  • Enzyme inhibition : Pyrimidine derivatives often target kinases (e.g., EGFR) or DNA topoisomerases .
  • Receptor binding : The 4-methoxyphenyl group may interact with G-protein-coupled receptors (GPCRs) .
  • Antimicrobial activity : Structural analogs show activity against Gram-positive bacteria via membrane disruption .

Advanced: How does the diazenyl group influence photophysical properties?

Answer:

  • Extended conjugation : The diazenyl (–N=N–) bridge enhances π-π stacking, observable via UV-Vis spectroscopy (redshift in λmax) .
  • Solvatochromism : Polar solvents stabilize charge-transfer states, altering fluorescence quantum yields .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition profiles linked to diazenyl bond cleavage (~200–250°C) .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods for dust/volatile byproducts .
  • Waste disposal : Neutralize acidic/basic residues before disposal (e.g., diazenyl intermediates) .
  • Emergency response : Immediate decontamination for skin contact using polyethylene glycol rinses .

Advanced: What strategies improve crystallinity for X-ray studies?

Answer:

  • Co-crystallization additives : Small molecules (e.g., DMSO) enhance lattice formation .
  • Slow evaporation in mixed solvents (e.g., chloroform/methanol) to optimize crystal growth .
  • Temperature gradients : Cooling from 25°C to 4°C reduces thermal motion artifacts .

Basic: How is HPLC used to validate synthetic purity?

Answer:

  • Column selection : C18 reverse-phase columns resolve polar byproducts .
  • Mobile phase : Acetonitrile/water gradients (e.g., 60:40 to 95:5) elute hydrophobic impurities .
  • Detection : UV absorption at 254 nm (for aromatic rings) and 365 nm (diazenyl groups) .

Advanced: What role do intermolecular interactions play in solid-state stability?

Answer:

  • C–H⋯π interactions : Stabilize crystal packing (e.g., methyl groups interacting with pyridinyl rings) .
  • Hydrogen bonds : Intramolecular N–H⋯N bonds reduce conformational flexibility, enhancing thermal stability .
  • Weak van der Waals forces : Methoxy groups contribute to layered stacking, observed via X-ray diffraction .

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